Dihydroaeruginoic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

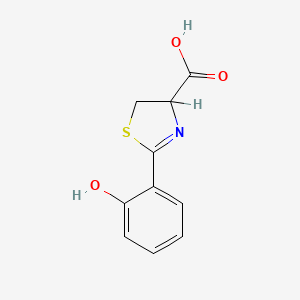

2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECDPVOEINSAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197921 | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49608-51-7 | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49608-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Dihydroaeruginoic Acid Biosynthesis Pathway in Pseudomonas

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pseudomonas aeruginosa, a formidable opportunistic pathogen, relies on sophisticated mechanisms for survival and virulence, including the acquisition of essential nutrients like iron. A key strategy for iron scavenging is the secretion of siderophores, such as pyochelin. The biosynthesis of pyochelin involves a critical intermediate, dihydroaeruginoic acid (DHAA). This document provides a comprehensive technical overview of the DHAA biosynthesis pathway, detailing the genetic organization, enzymatic steps, and complex regulatory networks that govern its production. Understanding this pathway is crucial, as its components represent promising targets for the development of novel antimicrobial agents aimed at disrupting bacterial iron homeostasis and attenuating virulence.

Introduction to the DHAA Pathway

Pseudomonas aeruginosa produces three primary siderophores to acquire iron from its environment: pyoverdin, salicylate (B1505791), and pyochelin[1]. Pyochelin synthesis is a multi-step process that begins with chorismate and culminates in a molecule capable of chelating transition metal ions. This compound (Dha) is a key, cyclized intermediate formed from the condensation of salicylate and a single cysteine residue[2][3][4]. The enzymes responsible for DHAA synthesis are encoded by the iron-regulated pch gene cluster, highlighting the pathway's central role in the bacterial response to iron-limiting conditions[1][2][5].

The Core Biosynthesis Pathway

The synthesis of DHAA from its precursors is a two-step enzymatic process involving activation and condensation, mediated by proteins encoded in the pch operons.

Step 1: Salicylate Activation The pathway begins with salicylate, a high-affinity siderophore in its own right, which is synthesized by the enzymes PchA and PchB[1][2]. For incorporation into DHAA, salicylate must first be activated. This activation is catalyzed by the PchD protein, a 60-kDa enzyme with homology to adenylate-forming enzymes like EntE from E. coli[1][2][5]. PchD functions as a salicylate-AMP ligase, adenylating the carboxyl group of salicylate to prepare it for subsequent nucleophilic attack[2][5]. This is a common first step in the synthesis of both DHAA and pyochelin, and inactivation of the pchD gene abolishes the production of both metabolites[2].

Step 2: Condensation and Cyclization The activated salicylate is then condensed with a molecule of L-cysteine. This reaction is catalyzed by PchE , a 156-kDa peptide synthetase[3][4]. PchE contains the characteristic adenylation, thiolation, and condensation/cyclization motifs typical of peptide synthetases that form thiazoline (B8809763) rings[3]. The enzyme facilitates the formation of DHAA, which is chemically identified as 2-(2-hydroxyphenyl)-2-thiazoline-4-carboxylate[1]. Following its synthesis, DHAA serves as the substrate for PchF, another peptide synthetase, which adds a second cysteine residue to complete the formation of pyochelin[3][4]. The pathway also involves PchC, a putative thioesterase that may participate in product release[2][5].

Genetic Organization and Regulation

The biosynthesis of DHAA is tightly regulated at the transcriptional level to respond to environmental iron availability. The genes are organized into two key operons, pchDCBA and pchEF, which are co-regulated[3][4].

-

pchDCBA Operon: This operon encodes the enzymes for salicylate synthesis (pchBA), salicylate activation (pchD), and a putative thioesterase (pchC)[1][2]. A full-length transcript of approximately 4.4 kb has been detected for this operon[1].

-

pchEF Operon: These cotranscribed genes encode the two large peptide synthetases responsible for the condensation steps: PchE for DHAA synthesis and PchF for the subsequent conversion to pyochelin[3][4].

The regulation of these operons is multifactorial:

-

Negative Regulation by Iron: Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to "Fur boxes" located in the promoter region of pchD[1][5]. This binding represses the transcription of the pchDCBA and pchEF operons, shutting down the pathway when iron is abundant.

-

Positive Regulation by PchR: The expression of the pch genes is strictly dependent on PchR , a transcriptional activator of the AraC family[3][4].

-

Autoinduction by Pyochelin: The entire pathway is subject to positive feedback regulation. Extracellular pyochelin, the final product, acts as an inducer molecule that enhances the PchR-dependent transcription of the pch operons[3][4]. This autoinduction ensures a rapid and robust production of siderophores once a critical concentration is reached.

pch operons and DHAA synthesis.Quantitative Data

While detailed enzyme kinetic parameters for the Pch enzymes are not extensively reported in the literature, key physical properties of the proteins have been determined from their deduced amino acid sequences.

| Protein | Gene | Operon | Deduced Molecular Weight (kDa) | Function |

| PchD | pchD | pchDCBA | 60 | Salicylate-AMP ligase (Activation)[1][2] |

| PchC | pchC | pchDCBA | 28 | Putative Thioesterase[1][2] |

| PchB | pchB | pchDCBA | - | Salicylate Synthase Component |

| PchA | pchA | pchDCBA | - | Salicylate Synthase Component |

| PchE | pchE | pchEF | 156 | DHAA Synthetase (Peptide Synthetase)[3] |

| PchF | pchF | pchEF | 197 | Pyochelin Synthetase (Peptide Synthetase)[3] |

Key Experimental Protocols

The characterization of the DHAA pathway has relied on genetic manipulation and analytical chemistry. Below are generalized protocols for key experiments.

Protocol: Gene Inactivation by Insertional Mutagenesis

This protocol describes a general method to create a targeted gene knockout to assess its function, as was done for the pchD gene[2].

-

Construct Design: A suicide plasmid vector unable to replicate in P. aeruginosa is used. A fragment of the target gene (e.g., pchD) is cloned into this vector. An antibiotic resistance cassette (e.g., Ω Sm/Sp) is then inserted into the middle of the cloned gene fragment.

-

Transformation: The engineered plasmid is introduced into E. coli for amplification and then transferred to P. aeruginosa via conjugation (e.g., triparental mating).

-

Selection of Mutants: Since the plasmid cannot replicate, antibiotic resistance can only be maintained if the plasmid integrates into the chromosome via homologous recombination. Select for recombinants on agar (B569324) plates containing the appropriate antibiotic for the resistance cassette and an antibiotic to select against the E. coli donor.

-

Verification: Confirm the double-crossover event and gene disruption using PCR with primers flanking the insertion site and/or Southern blotting.

-

Phenotypic Analysis: Culture the verified mutant in iron-limited media and analyze the culture supernatant for the absence of DHAA and pyochelin compared to the wild-type strain.

Protocol: Promoter Activity Analysis using lacZ Reporter Fusions

This method is used to quantify the transcriptional activity of a promoter under different conditions, as was done for the pchE promoter[3].

-

Fusion Construct: Clone the promoter region of the gene of interest (e.g., upstream of pchE) into a promoterless lacZ reporter vector.

-

Introduction into P. aeruginosa: Introduce the reporter plasmid into wild-type and relevant mutant (e.g., pchR-, fur-) strains of P. aeruginosa.

-

Culture Conditions: Grow the bacterial strains under various conditions to be tested (e.g., iron-replete vs. iron-limited media, with and without the addition of exogenous pyochelin).

-

β-Galactosidase Assay: Harvest cells at a specific growth phase (e.g., mid-logarithmic). Lyse the cells (e.g., using chloroform (B151607) and SDS) and measure β-galactosidase activity using a colorimetric substrate such as ONPG (o-nitrophenyl-β-D-galactopyranoside).

-

Data Normalization: Measure the optical density (OD) of the cultures to normalize the β-galactosidase activity to cell number. Activity is typically reported in Miller units.

Implications for Drug Development

The dependence of P. aeruginosa on iron for pathogenesis makes the DHAA/pyochelin biosynthesis pathway an attractive target for novel antimicrobial therapies. By inhibiting iron acquisition, the bacterium's ability to establish and maintain an infection can be severely crippled. The enzymes PchD and PchE, with their specific functions and substrates, represent viable targets for the rational design of small-molecule inhibitors. Such compounds would act as "pathoblockers," attenuating virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

Conclusion

The biosynthesis of this compound is a tightly regulated and essential metabolic pathway in Pseudomonas aeruginosa, serving as the committed step towards the production of the siderophore pyochelin. Governed by the pch operons, the pathway is controlled by a sophisticated network that responds to iron levels and the presence of its own end product. A thorough understanding of the key enzymes, PchD and PchE, and the regulatory proteins, Fur and PchR, provides a solid foundation for future research and for the development of innovative strategies to combat this resilient pathogen.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Dihydroaeruginoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroaeruginoic acid (Dha) is a thiazoline-containing natural product with notable antifungal, antibacterial, and iron-chelating properties.[1][2] Initially identified as an antifungal antibiotic in Pseudomonas fluorescens, its discovery and biosynthetic pathway have been extensively characterized in the opportunistic human pathogen Pseudomonas aeruginosa.[1] This document provides an in-depth technical overview of the discovery, biosynthesis, and isolation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Discovery and Biological Activity

This compound was first identified in culture supernatants of iron-limited P. aeruginosa.[1][3] Its discovery was linked to the investigation of the biosynthetic pathway of pyochelin, a well-known siderophore in this bacterium.[1][4] Dha itself functions as an iron(III) chelator, suggesting a role in iron acquisition for the producing organism.[1][2] Beyond its role as a siderophore, Dha exhibits inhibitory activity against a range of fungi and some bacteria.[1] This antimicrobial activity has positioned Dha and its derivatives as potential leads for drug development.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the pyochelin biosynthetic pathway and is governed by the iron-regulated pch gene cluster in P. aeruginosa.[1][3][5] The synthesis is a multi-step enzymatic process starting from chorismic acid.

Key Precursors:

-

L-cysteine

Core Biosynthetic Genes: The production of Dha requires the expression of genes within the pchDCBA and pchEF operons.[6][7]

-

pchBA : Encode enzymes responsible for the synthesis of salicylic acid from chorismic acid.[8]

-

pchD : Encodes an adenylating enzyme (salicylate-AMP ligase) that activates salicylate (B1505791).[1][3] This activation is a critical first step common to both Dha and pyochelin synthesis.[1][3][8]

-

pchE : Encodes this compound synthetase, a peptide synthetase that catalyzes the condensation of activated salicylate with L-cysteine, followed by cyclization to form the characteristic thiazoline (B8809763) ring of Dha.[6][7]

-

pchC : Encodes a putative thioesterase that may be involved in the release of the final product.[1][3][4]

The expression of these genes is tightly regulated by the ferric uptake regulator (Fur), which represses transcription under iron-replete conditions.[1][5]

Quantitative Data

The following tables summarize key quantitative data related to the genetic and biochemical aspects of this compound.

| Gene | Predicted Protein Product | Molecular Weight (Da) | Isoelectric Point (pI) | Function | Reference |

| pchD | PchD | 59,631 | 6.21 | Salicylate-AMP ligase (Salicylate activation) | [1] |

| pchC | PchC | 27,546 | 5.92 | Thioesterase | [1] |

| pchE | PchE | 156,000 | - | This compound synthetase | [6][7] |

| pchF | PchF | 197,000 | - | Pyochelin synthetase | [6][7] |

Experimental Protocols

Isolation and Purification of this compound from P. aeruginosa Culture

This protocol is based on the methods described for the identification of Dha in bacterial supernatants.

1. Bacterial Culture:

- Inoculate Pseudomonas aeruginosa PAO1 into a suitable iron-limited medium, such as DCAA medium.

- Incubate the culture under appropriate conditions (e.g., 30°C with shaking) to allow for bacterial growth and production of secondary metabolites. Iron limitation is crucial for inducing the pch operon.

2. Supernatant Preparation:

- Centrifuge the bacterial culture to pellet the cells.

- Collect the supernatant, which contains the secreted Dha.

- Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

3. Chromatographic Separation:

- Employ High-Pressure Liquid Chromatography (HPLC) for the separation and purification of Dha.

- Column: A reverse-phase C18 column is typically used.

- Mobile Phase: A gradient of an appropriate solvent system, such as acetonitrile (B52724) and water with a modifying acid (e.g., trifluoroacetic acid), is used for elution.

- Detection: Monitor the elution profile using a UV detector at a wavelength of 258 nm.[1]

4. Identification and Characterization:

- Collect the fraction corresponding to the Dha peak. The retention time for Dha is a key identifier (e.g., 19.7 minutes under specific reported conditions).[1]

- Confirm the identity of the purified compound using mass spectrometry (e.g., HPLC coupled with thermospray-mass spectroscopy).[1]

- Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[1]

Chemical Synthesis of this compound

A chemical synthesis route for Dha has been described and can be used for producing larger quantities for research purposes.[1][2]

1. Reaction Setup:

- Combine D-Cysteine hydrochloride (0.010 mol) and salicylonitrile (0.005 mol) in a reaction vessel.

- Add a solvent mixture of methanol (B129727) and 0.1 M phosphate (B84403) buffer (pH 6.0) in a 1:1 ratio (40 ml total volume).[1]

2. Incubation:

- Stir the reaction mixture at 40°C for 3 days.[1]

3. Purification:

- Purify the resulting (S)-Dha product using HPLC as described in the protocol above.

4. Verification:

- Confirm the identity and purity of the synthesized Dha using mass spectroscopy, NMR, and determination of optical rotation.[1]

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from Chorismic Acid.

Experimental Workflow for Isolation and Identification

References

- 1. journals.asm.org [journals.asm.org]

- 2. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Function of Dihydroaeruginoic Acid as a Pyochelin Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroaeruginoic acid (DHAA) is a crucial intermediate in the biosynthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa and other bacteria. The production of pyochelin is a key virulence factor, enabling bacterial survival in iron-limited environments such as the human host. This technical guide provides an in-depth analysis of the enzymatic conversion of DHAA to pyochelin, focusing on the core nonribosomal peptide synthetase (NRPS) machinery. It includes a detailed overview of the biosynthetic pathway, the genetic regulation of the involved enzymes, and comprehensive experimental protocols for studying this process. This document is intended to be a valuable resource for researchers investigating bacterial pathogenesis, siderophore biosynthesis, and for professionals in drug development targeting novel antibacterial pathways.

Introduction

Iron is an essential nutrient for nearly all living organisms, playing a critical role in various cellular processes. In vertebrate hosts, the concentration of free iron is kept extremely low, a condition that pathogenic bacteria must overcome to establish an infection. Pseudomonas aeruginosa, an opportunistic pathogen, has evolved sophisticated iron acquisition systems, including the secretion of high-affinity iron chelators known as siderophores. One such siderophore is pyochelin, a thiazoline-containing molecule synthesized via a nonribosomal peptide synthetase (NRPS) pathway.[1][2][3] The biosynthesis of pyochelin proceeds through a key intermediate, this compound (DHAA). Understanding the formation of DHAA and its subsequent conversion to pyochelin is of significant interest for the development of novel antimicrobial agents that target this critical virulence pathway.

The Pyochelin Biosynthetic Pathway

The synthesis of pyochelin from chorismate involves a series of enzymatic reactions encoded by the pch gene cluster. This cluster is organized into several operons, including pchDCBA and pchEFGHI, which are regulated by the iron-dependent repressor Fur and the pyochelin-responsive activator PchR.[1][3][4]

The initial steps involve the conversion of chorismate to salicylate (B1505791) by the enzymes PchA and PchB. Salicylate is then activated by PchD and loaded onto the first module of the NRPS enzyme, PchE.[4][5]

The Role of this compound (DHAA)

DHAA is synthesized by the NRPS enzyme PchE, which condenses one molecule of salicylate with one molecule of L-cysteine.[1][3][5] This reaction involves the adenylation of both substrates and their subsequent tethering to the peptidyl carrier protein (PCP) domains of the enzyme. A cyclization domain within PchE then catalyzes the formation of the thiazoline (B8809763) ring, resulting in the formation of DHAA, which can be released from the enzyme.[1]

Alternatively, the PchE-bound DHAA intermediate can be passed to the next NRPS module, PchF, for the subsequent steps in pyochelin biosynthesis.

Enzymatic Conversion of DHAA to Pyochelin

The conversion of DHAA to pyochelin is a multi-step process catalyzed by the NRPS enzyme PchF and the reductase PchG.

-

PchF-mediated elongation: The PchF enzyme contains domains for the adenylation and thiolation of a second L-cysteine molecule. It then catalyzes the condensation of this second cysteine with the DHAA intermediate, forming a hydroxyphenyl-bis-thiazolinyl intermediate.[6]

-

PchG-mediated reduction: The PchG protein, an NADPH-dependent reductase, then reduces one of the thiazoline rings of the intermediate to a thiazolidine (B150603) ring.[7]

-

Methylation and Release: A methyltransferase domain within PchF catalyzes the N-methylation of the thiazolidine ring. Finally, a thioesterase domain, also part of PchF, hydrolyzes the bond between the mature pyochelin molecule and the enzyme, releasing the final product.[6][7]

Signaling Pathways and Logical Relationships

Pyochelin Biosynthetic Pathway

Caption: Pyochelin biosynthetic pathway from chorismate.

Regulation of Pyochelin Biosynthesis

Caption: Genetic regulation of pyochelin biosynthesis.

Quantitative Data

Table 1: Kinetic Parameters of Pyochelin Biosynthesis Enzymes

| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (µM-1min-1) | Reference |

| PchG | Hydroxyphenylbisthiazoline-S-PchF | 1 | 2 | 2 | [7] |

| PchE | Salicylate, L-Cysteine | Not available | Not available | Not available | |

| PchF | This compound, L-Cysteine | Not available | Not available | Not available |

Note: The reported kcat for PchG represents the throughput to pyochelin in an in vitro reconstituted system.[7]

Experimental Protocols

The following sections provide generalized protocols for key experiments used to study the function of DHAA as a pyochelin precursor. These protocols are based on methodologies described in the literature and may require optimization for specific experimental conditions.

Expression and Purification of Recombinant PchE and PchF

This protocol describes the expression of His-tagged PchE and PchF in E. coli and their subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with an N-terminal His-tag (e.g., pET vector)

-

LB broth and agar (B569324) plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

Procedure:

-

Clone the pchE and pchF genes into the expression vector.

-

Transform the recombinant plasmids into the E. coli expression strain.

-

Grow a starter culture overnight in LB broth with the appropriate antibiotic.

-

Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer.

In Vitro Pyochelin Biosynthesis Assay

This assay is used to determine the enzymatic activity of PchE and PchF by measuring the formation of pyochelin from its precursors.

Materials:

-

Purified PchD, PchE, PchF, and PchG proteins

-

Salicylate

-

L-Cysteine

-

ATP

-

NADPH

-

S-adenosylmethionine (SAM)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Quenching solution (e.g., methanol)

-

HPLC system for analysis

Procedure:

-

Set up the reaction mixture containing the reaction buffer, ATP, NADPH, SAM, salicylate, and L-cysteine.

-

Add the purified enzymes (PchD, PchE, PchF, and PchG) to initiate the reaction.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of pyochelin using HPLC.[5]

Quantification of DHAA and Pyochelin by HPLC

This method allows for the separation and quantification of DHAA and pyochelin from culture supernatants or in vitro reaction mixtures.

Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Standards for DHAA and pyochelin

Procedure:

-

Prepare samples by acidifying culture supernatants or in vitro reaction mixtures and extracting with ethyl acetate (B1210297).

-

Evaporate the ethyl acetate and resuspend the residue in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the compounds using a gradient of mobile phase B.

-

Detect DHAA and pyochelin at their respective absorbance maxima (e.g., ~310 nm for pyochelin).

-

Quantify the compounds by comparing their peak areas to those of the standards.

Analysis of pchE and pchF Gene Expression by qRT-PCR

This protocol is for quantifying the transcript levels of pchE and pchF to study their regulation.

Materials:

-

P. aeruginosa cultures grown under different conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Primers specific for pchE, pchF, and a reference gene (e.g., rpoD)

-

qPCR instrument

Procedure:

-

Grow P. aeruginosa cultures to the desired growth phase under specific experimental conditions (e.g., iron-replete vs. iron-deplete).

-

Extract total RNA from the bacterial cells.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of pchE and pchF normalized to the reference gene.

Experimental Workflow

Caption: Workflow for studying DHAA as a pyochelin precursor.

Conclusion

The enzymatic machinery responsible for the conversion of DHAA to pyochelin represents a promising target for the development of novel antibacterial agents against P. aeruginosa. This technical guide has provided a comprehensive overview of the biosynthetic pathway, its regulation, and detailed experimental approaches for its investigation. By utilizing the described protocols and understanding the underlying molecular mechanisms, researchers can further elucidate the intricacies of pyochelin biosynthesis and contribute to the development of innovative strategies to combat this important pathogen. The lack of extensive quantitative data on the core NRPS enzymes highlights an area for future research that could significantly advance our understanding of this critical pathway.

References

- 1. Substrate Specificity of the Nonribosomal Peptide Synthetase PvdD from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Assembly of the Pseudomonas aeruginosa nonribosomal peptide siderophore pyochelin: In vitro reconstitution of aryl-4, 2-bisthiazoline synthetase activity from PchD, PchE, and PchF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro reconstitution of the Pseudomonas aeruginosa nonribosomal peptide synthesis of pyochelin: characterization of backbone tailoring thiazoline reductase and N-methyltransferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dihydroaeruginoic Acid: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroaeruginoic acid (Dha), a thiazoline-containing natural product, is a key biosynthetic intermediate of the siderophore pyochelin in Pseudomonas aeruginosa. It exhibits notable biological activities, including antimicrobial and iron-chelating properties, making it a molecule of significant interest in microbiology and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its chemical synthesis, as well as its isolation and purification from bacterial cultures, are presented. Furthermore, this document outlines the biosynthetic pathway of Dha and includes structured tables of its quantitative data and visualizations of key experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the formal name (4S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid, is a heterocyclic compound featuring a hydroxyphenyl group attached to a dihydrothiazole ring with a carboxylic acid moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃S | [1] |

| Molecular Weight | 223.2 g/mol | [1] |

| CAS Number | 143209-04-5 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |

| SMILES | OC1=CC=CC=C1C2=N--INVALID-LINK--CS2 | [1] |

| InChI | InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m1/s1 | [1] |

Biosynthesis of this compound

In Pseudomonas aeruginosa, this compound is a crucial intermediate in the biosynthesis of the siderophore pyochelin.[2][3] This process is orchestrated by a series of enzymes encoded by the pch gene cluster.[2][3] The biosynthesis begins with chorismate, which is converted to salicylate (B1505791) by the enzymes PchA and PchB.[4] Salicylate is then activated by PchD, a salicylate-adenylating enzyme, forming a salicyl-AMP intermediate.[2][4] The activated salicylate is subsequently loaded onto the peptidyl carrier protein domain of the non-ribosomal peptide synthetase (NRPS) PchE.[3] PchE then catalyzes the condensation of salicylate with L-cysteine, followed by cyclization to form the characteristic thiazoline (B8809763) ring of this compound.[3] The molecule can then be released or further processed by PchF to form pyochelin.[3]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acp.copernicus.org [acp.copernicus.org]

Dihydroaeruginoic Acid: A Technical Guide to its Antifungal and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroaeruginoic acid (Dha), a thiazoline (B8809763) derivative produced by various fluorescent pseudomonads, has demonstrated notable antifungal and antibacterial activity, particularly against phytopathogenic microorganisms. This technical guide provides a comprehensive overview of the current knowledge on Dha, focusing on its antimicrobial spectrum, biosynthesis, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

This compound, chemically known as 2-(2-hydroxyphenyl)-thiazolidine-4-carboxylic acid, is a secondary metabolite synthesized by bacteria of the Pseudomonas genus, including P. aeruginosa and P. fluorescens. It is a precursor in the biosynthesis of the siderophore pyochelin, a molecule involved in iron acquisition.[1][2] The antifungal properties of Dha have been recognized, positioning it as a molecule of interest for the development of new antifungal agents, especially in the context of agricultural applications.[3][4]

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against a range of fungal and bacterial species. The following tables summarize the available quantitative data on its inhibitory effects.

Table 1: Antifungal Activity of this compound

| Fungal Species | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Septoria tritici | Plant Pathogenic Fungus | Data reported, specific values not available in abstract | [4] |

| Rhizoctonia solani | Plant Pathogenic Fungus | Inhibited by 200 µ g/disc | Product Information |

| Pythium ultimum | Oomycete | Inhibited by 200 µ g/disc | Product Information |

| Botrytis cinerea | Plant Pathogenic Fungus | Inhibited by 200 µ g/disc | Product Information |

| Sclerotinia rolfsii | Plant Pathogenic Fungus | Inhibited by 200 µ g/disc | Product Information |

| Colletotrichum gloeosporioides | Plant Pathogenic Fungus | Inhibited by 200 µ g/disc | Product Information |

| Fusarium oxysporum | Plant Pathogenic Fungus | Inhibited by 200 µ g/disc | Product Information |

Note: The primary source for detailed MIC values is the 1994 publication by Carmi and Carmeli in the Journal of Natural Products.[4] This table will be updated as more specific data becomes available.

Table 2: Antibacterial Activity of this compound

| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) | Reference |

| Bacillus subtilis | Positive | Inhibited by 200 µ g/disc | Product Information |

| Erwinia herbicola | Negative | Inhibited by 200 µ g/disc | Product Information |

| Streptomyces albus | Positive | Inhibited by 200 µ g/disc | Product Information |

Note: The primary source for detailed MIC values is the 1994 publication by Carmi and Carmeli in the Journal of Natural Products.[4] This table will be updated as more specific data becomes available.

Biosynthesis of this compound

This compound is an intermediate in the biosynthesis of pyochelin in Pseudomonas aeruginosa. The process is initiated with the conversion of chorismate to salicylate. Salicylate is then activated and condensed with a molecule of L-cysteine, which subsequently cyclizes to form the thiazoline ring of Dha.[2][5] This biosynthetic pathway is encoded by the pch gene cluster.

References

- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Genetic Regulation of Dihydroaeruginoic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaeruginoic acid (DHAA) is a thiazoline-containing secondary metabolite produced by the opportunistic human pathogen Pseudomonas aeruginosa. It serves as a key intermediate in the biosynthesis of the siderophore pyochelin and has been implicated in the broader network of quorum sensing and virulence factor regulation. Understanding the genetic underpinnings of DHAA production is critical for the development of novel anti-infective strategies targeting P. aeruginosa. This technical guide provides an in-depth overview of the genetic regulatory network governing DHAA biosynthesis, supported by experimental data and detailed methodologies.

Core Biosynthetic Pathway: The pch Operons

The biosynthesis of DHAA from its precursor, salicylic (B10762653) acid, is primarily encoded by the pch (pyochelin) gene cluster. This cluster includes the pchDCBA and pchEF operons, which are essential for the production of both DHAA and the downstream siderophore, pyochelin.[1]

The key genes directly involved in the conversion of salicylate (B1505791) to DHAA are:

-

pchD : Encodes a salicylate adenylating enzyme, which activates salicylate for subsequent modification.[2][3] Inactivation of the pchD gene has been shown to abolish the production of both DHAA and pyochelin.[2][3]

-

pchE : Encodes the this compound synthetase, a non-ribosomal peptide synthetase that catalyzes the condensation of adenylated salicylate with a molecule of cysteine to form DHAA.[4]

The precursor, salicylate, is synthesized by the products of the pchBA genes. The pchC gene product is a putative thioesterase that may be involved in the release of DHAA.[2][5]

Hierarchical Regulatory Network

The expression of the pch operons, and consequently the production of DHAA, is tightly controlled by a multi-layered regulatory network that integrates signals of iron availability and population density through quorum sensing.

Iron-Dependent Regulation by Fur

Iron is a critical environmental cue for P. aeruginosa, and its acquisition is tightly regulated to prevent toxicity. The Ferric Uptake Regulator (Fur) protein acts as a global repressor of iron-uptake systems, including the biosynthesis of siderophores like pyochelin and its precursor, DHAA.[5][6]

In iron-replete conditions, Fur binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of target genes, thereby repressing their transcription. The promoter of the pchDCBA operon contains Fur boxes, allowing for direct repression by Fur when iron levels are sufficient.[2][5] Conversely, under iron-limiting conditions, Fur is inactivated, leading to the de-repression of the pch operons and subsequent production of DHAA and pyochelin.[6]

Positive Regulation by PchR

PchR is an AraC-type transcriptional regulator that acts as a key activator of the pch operons.[7][8] The expression of pchR itself is repressed by Fur in the presence of iron.[8] PchR is activated by the end-product of the pathway, pyochelin, in a positive feedback loop.[1][4] This autoinduction mechanism ensures a robust response to iron-limiting conditions and the presence of pyochelin. PchR binds to the promoter regions of the pchDCBA and pchEF operons, directly enhancing their transcription and leading to increased production of DHAA and pyochelin.[4][7]

Quorum Sensing Cross-Talk

While the direct regulation of the pch operons by the canonical quorum-sensing systems (las, rhl, and pqs) is not as clearly defined as that of Fur and PchR, there is significant cross-talk and indirect influence. These systems establish a hierarchical regulatory network that controls a vast array of virulence factors.

-

Las System: The las system, controlled by the regulator LasR, is at the top of the quorum-sensing hierarchy. While direct binding of LasR to the pch promoters has not been definitively shown, the las system is known to influence the expression of the pqs system, which in turn can impact DHAA precursors.

-

Rhl System: The rhl system, governed by the regulator RhlR, is also interconnected with the pqs system. The interplay between these systems can indirectly affect the metabolic flux towards or away from DHAA biosynthesis.

-

PQS System and MvfR (PqsR): The pqs system, regulated by MvfR (also known as PqsR), is intimately linked to the biosynthesis of quinolone signaling molecules.[2][9] The precursor for PQS biosynthesis, anthranilate, shares a common metabolic origin with salicylate, the precursor for DHAA. Therefore, the activation of the pqs operon by MvfR could potentially divert metabolic precursors away from DHAA synthesis.[9] Conversely, some studies suggest a broader regulatory role for MvfR that may extend to siderophore production.[5]

Quantitative Data on DHAA Production

Precise quantification of DHAA in different genetic backgrounds is crucial for understanding the contribution of each regulatory component. While extensive quantitative data for DHAA is not always available, studies on related metabolites and gene expression provide valuable insights.

| Strain Background | Key Gene/Regulator | Effect on DHAA Production | Reference |

| Wild-Type (P. aeruginosa PAO1) | - | Baseline production under iron-limiting conditions | [2] |

| pchD mutant | PchD (Salicylate-activating enzyme) | Abolished | [2][3] |

| pchE mutant | PchE (DHAA synthetase) | Abolished | [4] |

| fur mutant | Fur (Ferric uptake regulator) | Constitutive production (de-repressed) | [6][10][11] |

| pchR mutant | PchR (Positive regulator) | Significantly reduced/abolished | [7][8] |

| mvfR (pqsR) mutant | MvfR (PQS system regulator) | Altered quinolone production, potential indirect effect on DHAA | [2][5][9] |

Note: Quantitative values for DHAA are often not explicitly reported. The effects are inferred from qualitative statements in the literature and data on the downstream product, pyochelin.

Signaling Pathways and Experimental Workflows

Visualizing the complex regulatory networks and experimental procedures is essential for a comprehensive understanding.

Caption: Genetic regulation of DHAA biosynthesis in P. aeruginosa.

Caption: Experimental workflow for studying DHAA regulation.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of DHAA from P. aeruginosa culture supernatants.

a. Sample Preparation:

-

Grow P. aeruginosa strains (wild-type and mutants) in an appropriate iron-limited medium (e.g., DCAA medium) to induce siderophore production.

-

Centrifuge the cultures to pellet the cells and collect the supernatant.

-

Acidify the supernatant to a pH of approximately 2.0 with HCl.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (ethyl acetate) phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

b. LC-MS/MS Parameters (Example):

-

Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 15-20 minutes.

-

Mass Spectrometry: Operate in positive ion mode with electrospray ionization (ESI).

-

Detection: Use Selected Reaction Monitoring (SRM) for quantitative analysis. The specific precursor and product ion transitions for DHAA would need to be determined using a pure standard.

RT-qPCR for pchD and pchE Gene Expression

This protocol outlines the steps for analyzing the transcript levels of the key DHAA biosynthetic genes.

a. RNA Extraction and cDNA Synthesis:

-

Grow P. aeruginosa cultures to the desired growth phase.

-

Harvest the cells and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent).

-

Extract total RNA using a commercially available kit with an on-column DNase digestion step to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or gene-specific primers.

b. qPCR:

-

Primer Design: Design primers for pchD, pchE, and a suitable housekeeping gene (e.g., rpoD, gyrB) using primer design software. Example primer characteristics: length of 18-24 bp, GC content of 50-60%, and an amplicon size of 100-200 bp.

-

Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Thermal Cycling (Example):

-

Initial denaturation: 95°C for 5 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 30 seconds.

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Fur and PchR

This protocol provides a general workflow for identifying the genome-wide binding sites of the Fur and PchR regulators.

a. Cross-linking and Chromatin Shearing:

-

Grow P. aeruginosa cultures to the desired conditions (e.g., iron-replete for Fur, iron-deplete for PchR).

-

Cross-link protein-DNA complexes by adding formaldehyde (B43269) to the culture and incubating for a defined period.

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells, wash, and lyse them to release the chromatin.

-

Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

b. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an antibody specific to the target protein (Fur or PchR) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads.

c. DNA Purification and Library Preparation:

-

Reverse the cross-links by heating the eluted samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Prepare a sequencing library from the purified DNA according to the instructions of the sequencing platform (e.g., Illumina).

d. Sequencing and Data Analysis:

-

Sequence the prepared libraries using a next-generation sequencing platform.

-

Align the sequencing reads to the P. aeruginosa reference genome.

-

Use peak-calling software to identify regions of the genome that are enriched in the ChIP sample compared to an input control.

-

Perform motif analysis on the enriched regions to identify the consensus binding site for the transcription factor.

-

Annotate the peaks to identify the genes that are likely regulated by the transcription factor.

Conclusion

The genetic regulation of this compound production in Pseudomonas aeruginosa is a complex process orchestrated by a hierarchical network of regulators. The core biosynthetic pathway is encoded by the pch operons, which are under the direct control of the iron-responsive repressor Fur and the pyochelin-responsive activator PchR. Superimposed on this is the intricate web of quorum-sensing systems that fine-tune the expression of virulence factors, including the precursors and enzymes involved in DHAA synthesis. A thorough understanding of this regulatory landscape, facilitated by the experimental approaches detailed in this guide, is paramount for the development of targeted therapies aimed at disrupting the virulence of this formidable pathogen. Further research focusing on the precise quantification of DHAA in various regulatory mutant backgrounds will provide a more complete picture of this important biosynthetic pathway.

References

- 1. primerdesign.co.uk [primerdesign.co.uk]

- 2. MvfR, a key Pseudomonas aeruginosa pathogenicity LTTR-class regulatory protein, has dual ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The contribution of MvfR to Pseudomonas aeruginosa pathogenesis and quorum sensing circuitry regulation: multiple quorum sensing-regulated genes are modulated without affecting lasRI, rhlRI or the production of N-acyl-L-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ferric uptake regulator mutants of Pseudomonas aeruginosa with distinct alterations in the iron-dependent repression of exotoxin A and siderophores in aerobic and microaerobic environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. PchR, a regulator of ferripyochelin receptor gene (fptA) expression in Pseudomonas aeruginosa, functions both as an activator and as a repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Ferric Uptake Regulator Fur Is Conditionally Essential in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Roles of PchE and PchF in Dihydroaeruginoic Acid Transformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of pyochelin, a crucial siderophore in Pseudomonas aeruginosa, represents a sophisticated molecular pathway with significant implications for the bacterium's virulence and survival. Central to this pathway are the non-ribosomal peptide synthetases (NRPSs), PchE and PchF, which orchestrate the conversion of dihydroaeruginoic acid (Dha) into the final pyochelin molecule. This technical guide provides an in-depth exploration of the functions of the pchE and pchF genes and their protein products, detailing their enzymatic mechanisms, the intricate regulatory networks that control their expression, and the experimental methodologies used to elucidate their roles. A comprehensive understanding of these processes is paramount for the development of novel therapeutic strategies targeting the iron acquisition systems of this opportunistic pathogen.

Core Functions of PchE and PchF in Pyochelin Biosynthesis

The synthesis of pyochelin from its precursor, salicylic (B10762653) acid, is a multi-step enzymatic cascade. The genes pchE and pchF are co-transcribed and encode the large, multi-domain NRPS enzymes, this compound synthetase (PchE) and Pyochelin synthetase (PchF), respectively.[1][2][3] These enzymes work in a sequential manner to assemble the pyochelin molecule.

PchE: The Architect of this compound

The PchE protein is responsible for the initial critical step in the conversion of salicylic acid.[1][3] It catalyzes the condensation of one molecule of salicylate (B1505791) with one molecule of L-cysteine to form the intermediate, this compound (Dha).[1][3][4] This reaction involves the activation of both substrates and their subsequent linkage. PchE contains distinct domains for adenylation, thiolation (peptidyl carrier protein), and condensation/cyclization, which are characteristic of NRPS modules involved in the formation of thiazoline (B8809763) rings.[1][3]

PchF: The Final Assembler of Pyochelin

Following the synthesis of Dha by PchE, the PchF enzyme takes over to complete the pyochelin structure. PchF is essential for the incorporation of a second molecule of L-cysteine into Dha.[1][3] Similar to PchE, PchF possesses adenylation, thiolation, and condensation/cyclization domains.[1] The thioesterase domain of PchF is responsible for the hydrolytic release of the fully assembled pyochelin molecule from the enzyme complex.[1]

Quantitative Analysis of Pyochelin Biosynthesis

While specific kinetic parameters for the individual enzymatic reactions catalyzed by PchE and PchF are not extensively documented in publicly available literature, studies on the in vitro reconstitution of the entire pyochelin biosynthesis pathway provide valuable insights into the overall efficiency of the process.

| Parameter | Value | Organism/System | Reference(s) |

| Overall kcat for Pyochelin Synthesis | 2 min-1 | In vitro reconstitution with PchD, PchE, PchF, and PchG | Not explicitly cited |

| Km of PchG for its substrate | 1 µM | In vitro reconstitution | Not explicitly cited |

| Molecular Weight of PchE | 156 kDa | Pseudomonas aeruginosa | [1][3] |

| Molecular Weight of PchF | 197 kDa | Pseudomonas aeruginosa | [1][3] |

Regulatory Network Governing pchE and pchF Expression

The expression of the pchE and pchF genes is tightly controlled by a sophisticated regulatory network that responds to iron availability and the presence of pyochelin itself, ensuring a fine-tuned synthesis of this siderophore. This regulation primarily involves two key proteins: the ferric uptake regulator (Fur) and the pyochelin biosynthesis regulator (PchR). The pchEF genes are co-regulated with the pchDCBA operon.[1][5]

Iron-dependent Repression by Fur: Under iron-replete conditions, the Fur protein, in its Fe2+-bound form, acts as a repressor. It binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes.[5][6][7] Fur boxes have been identified in the promoter regions of the pchR gene and the divergently transcribed pchDCBA operon, leading to the repression of the entire pyochelin biosynthesis machinery, including pchE and pchF, to prevent toxic iron overload.[5][7]

Autoinduction by Pyochelin via PchR: The expression of pchE and pchF is positively regulated by the AraC-type transcriptional regulator, PchR.[6][8] The activity of PchR is, in turn, modulated by the end-product of the pathway, pyochelin. In a positive feedback loop, extracellular pyochelin induces the expression of the pchEF genes.[1][3] PchR functions as both an activator and a repressor. In the absence of pyochelin, PchR can repress the expression of the ferripyochelin receptor gene, fptA.[8] Putative heptameric binding sites for PchR, with the consensus sequences CGAGGAA and CGTGGAT, have been identified upstream of the -35 region of the fptA and pchR promoters, suggesting a direct interaction.[8]

Experimental Protocols

Elucidating the function of PchE and PchF has required a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Overexpression and Purification of PchE and PchF Proteins

Objective: To produce and isolate PchE and PchF proteins for in vitro characterization.

Methodology:

-

Cloning: The pchE and pchF genes are amplified from P. aeruginosa genomic DNA by PCR and cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

-

Transformation: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A bacterial culture is grown to mid-log phase, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

-

Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Purity Assessment: The purity of the isolated protein is assessed by SDS-PAGE.

In Vitro Assay for this compound (Dha) Synthetase (PchE) Activity

Objective: To measure the enzymatic activity of PchE in converting salicylate and L-cysteine to Dha.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing purified PchE, salicylate, L-cysteine, ATP, and an appropriate buffer.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature.

-

Reaction Quenching: The reaction is stopped at various time points by the addition of an acid or organic solvent.

-

Product Detection and Quantification: The formation of Dha is monitored and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry). The retention time of the product is compared to a Dha standard.

In Vitro Assay for Pyochelin Synthetase (PchF) Activity

Objective: To measure the enzymatic activity of PchF in converting Dha and L-cysteine to pyochelin.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing purified PchF, Dha, L-cysteine, ATP, and a suitable buffer.

-

Incubation: The reaction is initiated by adding the enzyme and incubated at its optimal temperature.

-

Reaction Quenching: The reaction is terminated at different time intervals.

-

Product Detection and Quantification: The production of pyochelin is analyzed and quantified by HPLC, comparing the retention time and spectral properties of the product to a pyochelin standard.

DNA Footprinting/Electrophoretic Mobility Shift Assay (EMSA) for PchR and Fur Binding

Objective: To identify the specific DNA binding sites of the PchR and Fur regulators on the pchEF promoter region.

Methodology:

-

Probe Preparation: A DNA fragment corresponding to the promoter region of the pchEF operon is generated by PCR and labeled (e.g., with a radioactive isotope or a fluorescent dye).

-

Binding Reaction: The labeled DNA probe is incubated with purified PchR or Fur protein in a binding buffer.

-

For DNA Footprinting: The DNA-protein complexes are treated with a DNA-cleaving agent (e.g., DNase I). The protein protects its binding site from cleavage.

-

For EMSA: The binding reaction mixture is directly loaded onto a non-denaturing polyacrylamide gel.

-

Electrophoresis and Detection: The DNA fragments (for footprinting) or DNA-protein complexes (for EMSA) are separated by gel electrophoresis. The protected region (footprint) or the shifted band (in EMSA) is visualized by autoradiography or fluorescence imaging.[9][10][11][12][13][14][15]

Conclusion

The pchE and pchF genes encode the indispensable non-ribosomal peptide synthetases that drive the final stages of pyochelin biosynthesis in Pseudomonas aeruginosa. Their sequential enzymatic activities, converting salicylic acid and cysteine into the potent iron-chelating molecule pyochelin, are fundamental to the bacterium's ability to thrive in iron-limited environments, including within a host. The intricate regulation of their expression by the Fur and PchR proteins underscores the critical importance of maintaining iron homeostasis. A thorough understanding of the molecular mechanisms of PchE and PchF, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for the rational design of inhibitors targeting this vital pathway, offering a promising avenue for the development of novel anti-pseudomonal therapeutics.

References

- 1. Assembly of the Pseudomonas aeruginosa nonribosomal peptide siderophore pyochelin: In vitro reconstitution of aryl-4, 2-bisthiazoline synthetase activity from PchD, PchE, and PchF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthetase and pyochelin synthetase, products of the pchEF, are induced by extracellular pyochel… [ouci.dntb.gov.ua]

- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ferric Uptake Regulator Fur Is Conditionally Essential in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PchR, a regulator of ferripyochelin receptor gene (fptA) expression in Pseudomonas aeruginosa, functions both as an activator and as a repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. The Gel Shift Assay for the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. licorbio.com [licorbio.com]

- 12. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Demonstrating Interactions of Transcription Factors with DNA by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneticeducation.co.in [geneticeducation.co.in]

- 15. DNA footprinting | PPTX [slideshare.net]

Dihydroaeruginoic Acid: A Key Intermediate in Pseudomonas aeruginosa Metabolism and its Expanding Role in Microbial Ecology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroaeruginoic acid (DHAA) is a crucial secondary metabolite produced by Pseudomonas aeruginosa, an opportunistic human pathogen of significant clinical importance. Primarily recognized as a key intermediate in the biosynthesis of the siderophore pyochelin, recent research has begun to illuminate the broader ecological roles of DHAA. This technical guide provides a comprehensive overview of DHAA, detailing its biosynthesis, its function as a precursor to virulence factors, and its emerging significance in microbial signaling and interspecies competition. This document synthesizes current knowledge, presents quantitative data in structured formats, provides detailed experimental protocols for key methodologies, and visualizes complex pathways to facilitate a deeper understanding of DHAA's multifaceted functions. This guide is intended to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development, aiming to stimulate further investigation into DHAA as a potential therapeutic target.

Introduction

Pseudomonas aeruginosa is a versatile bacterium capable of thriving in diverse environments, a trait attributable to its complex regulatory networks and the production of a wide array of secondary metabolites. Among these, phenazine (B1670421) compounds and siderophores play critical roles in pathogenesis, nutrient acquisition, and microbial competition. This compound (DHAA) is a thiazoline-containing molecule that sits (B43327) at a critical juncture in the biosynthesis of the siderophore pyochelin. Its production is intricately linked to iron availability, a key environmental cue for virulence gene expression in P. aeruginosa. Beyond its role as a metabolic intermediate, DHAA is implicated in quorum sensing and has demonstrated antifungal properties, highlighting its importance in the ecological landscape inhabited by this pathogen. Understanding the synthesis and multifaceted activities of DHAA is paramount for developing novel strategies to combat P. aeruginosa infections.

This compound Biosynthesis

The synthesis of DHAA is a multi-step enzymatic process encoded by the pch (pyochelin) gene cluster. The biosynthesis begins with chorismic acid, a central metabolite in the shikimate pathway, and involves the coordinated action of several enzymes.

The key enzymes and their functions in the DHAA biosynthesis pathway are:

-

PchA and PchB: These enzymes convert chorismate to salicylate (B1505791). PchA functions as an isochorismate synthase, and PchB acts as a salicylate synthase.

-

PchD: This enzyme activates salicylate by adenylation, a crucial step for its subsequent condensation with cysteine. PchD is a salicylate adenylation enzyme.[1][2][3]

-

PchE: This is a non-ribosomal peptide synthetase (NRPS) that incorporates a cysteine residue. It catalyzes the condensation of adenylated salicylate with L-cysteine and the subsequent cyclization to form the thiazoline (B8809763) ring of DHAA.[1]

-

PchF: Another NRPS, PchF, is responsible for the addition of a second cysteine molecule to DHAA, leading to the formation of pyochelin.

-

PchC: This protein is believed to function as a thioesterase, potentially involved in the release of intermediates from the NRPS machinery.[2][3]

The expression of the pch operon is tightly regulated by iron concentrations through the ferric uptake regulator (Fur) protein. Under iron-limiting conditions, Fur repression is lifted, allowing for the transcription of the pch genes and the production of DHAA and pyochelin. Additionally, the transcriptional regulator PchR positively regulates the expression of the pch operon.[1]

References

- 1. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of transcriptomes of wild-type and isothiazolone-resistant Pseudomonas aeruginosa by using RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Dihydroaeruginoic Acid in Bacterial Cultures using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaeruginoic acid (DHQ) is a biosynthetic precursor to the siderophore pyochelin in Pseudomonas aeruginosa.[1][2] As an intermediate in a pathway crucial for iron acquisition, DHQ is of significant interest in the study of bacterial virulence and the development of novel antimicrobial agents that target siderophore biosynthesis. Accurate quantification of DHQ in bacterial cultures is essential for understanding its regulation, biosynthesis, and potential as a biomarker. This application note provides a detailed protocol for the quantification of this compound from P. aeruginosa culture supernatants using a reverse-phase high-performance liquid chromatography (HPLC) method with UV detection.

Materials and Methods

Reagents and Materials

-

This compound (DHQ) analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (B1210297)

-

Luria-Bertani (LB) broth

-

Pseudomonas aeruginosa strain (e.g., PA14)

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

Instrumentation

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

Vortex mixer

Experimental Protocol

1. Preparation of Standards and Reagents

-

DHQ Stock Solution (1 mg/mL): Accurately weigh 1 mg of DHQ analytical standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to final concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Extraction Solvent: Ethyl acetate.

2. Sample Preparation (from P. aeruginosa Culture)

-

Inoculate 50 mL of LB broth with an overnight culture of P. aeruginosa to an initial OD600 of 0.05.

-

Incubate the culture at 37°C with shaking (250 rpm) for 18-24 hours.

-

Harvest the culture by centrifugation at 5,000 x g for 15 minutes to pellet the bacterial cells.

-

Carefully transfer the supernatant to a clean 50 mL tube.

-

Acidify the supernatant to approximately pH 3 by adding formic acid.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant.

-

Vortex vigorously for 2 minutes and then centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper organic (ethyl acetate) layer, which contains DHQ.

-

Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in 200 µL of methanol.

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC Analysis

-

Inject 10 µL of the prepared sample or standard solution onto the HPLC system.

-

Separate the analytes using the chromatographic conditions outlined in Table 1.

-

Monitor the eluent at 310 nm, the characteristic absorbance wavelength for quinolone-like molecules.

-

Quantify DHQ by comparing the peak area of the sample to the calibration curve generated from the working standard solutions.

Results and Discussion

This HPLC method provides a reliable and reproducible approach for the quantification of this compound in bacterial culture supernatants. The described sample preparation procedure effectively extracts DHQ while minimizing matrix interference. The chromatographic conditions are optimized for the separation of DHQ from other culture components.

Quantitative Data Summary

The following table summarizes the key parameters of the HPLC method and presents hypothetical performance data expected from a method validation.

| Parameter | Value |

| HPLC Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min: 30% B2-15 min: 30-95% B15-18 min: 95% B18-20 min: 95-30% B20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 310 nm |

| Retention Time (Hypothetical) | ~8.5 min |

| Linearity (r²) (Hypothetical) | >0.999 |

| Limit of Detection (LOD) (Hypothetical) | 0.05 µg/mL |

| Limit of Quantification (LOQ) (Hypothetical) | 0.15 µg/mL |

| Table 1: HPLC Method Parameters and Hypothetical Performance Data |

Visualizations

Experimental Workflow

Caption: Workflow for DHQ quantification.

Conclusion

The HPLC method detailed in this application note provides a robust framework for the quantification of this compound from P. aeruginosa cultures. This protocol can be readily adopted by researchers in microbiology, natural product chemistry, and drug discovery to investigate the role of DHQ in bacterial physiology and to screen for inhibitors of its biosynthesis. The method is sensitive, specific, and suitable for the routine analysis of multiple samples.

References

- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometry Analysis of Dihydroaeruginoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroaeruginoic acid (DHAA) is a thiazoline-containing siderophore precursor synthesized by the opportunistic pathogen Pseudomonas aeruginosa. It is a key intermediate in the biosynthetic pathway of pyochelin, a major siderophore utilized by the bacterium for iron acquisition, which is crucial for its growth and virulence.[1][2][3] The analysis of DHAA can provide valuable insights into the metabolic state of P. aeruginosa and may serve as a biomarker for bacterial activity. Furthermore, understanding the biosynthesis of pyochelin and its precursors is of significant interest for the development of novel antimicrobial strategies targeting iron uptake pathways.

This document provides a detailed, albeit hypothetical, protocol for the sensitive and specific quantification of this compound from bacterial culture supernatants using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). While a validated method specifically for DHAA is not extensively documented in scientific literature, the following protocol has been constructed based on established methods for the analysis of pyochelin and other siderophores produced by P. aeruginosa.[4][5][6][7]

Biosynthetic Pathway of this compound and Pyochelin